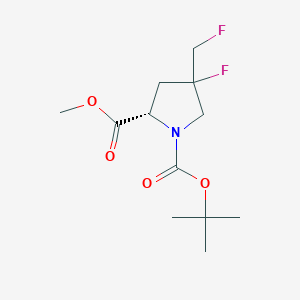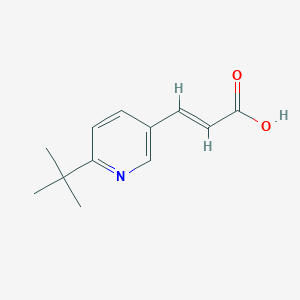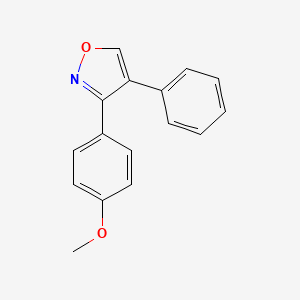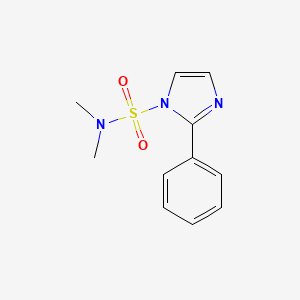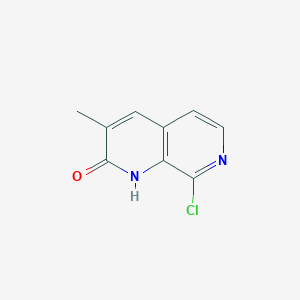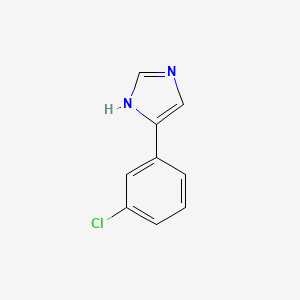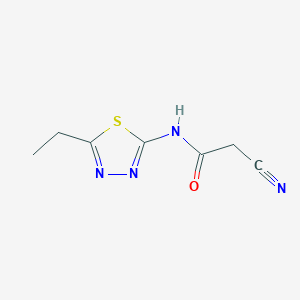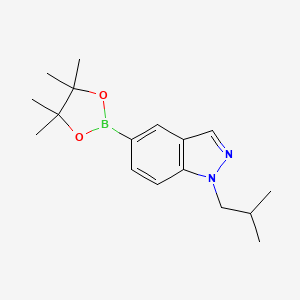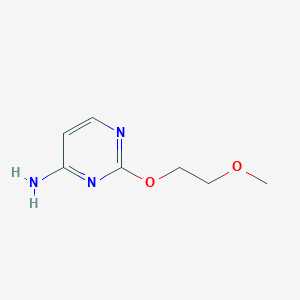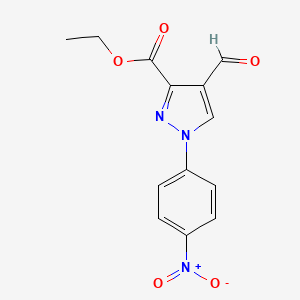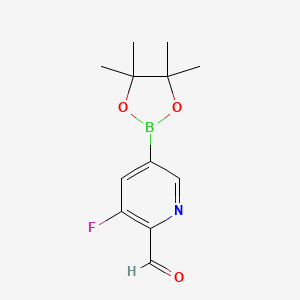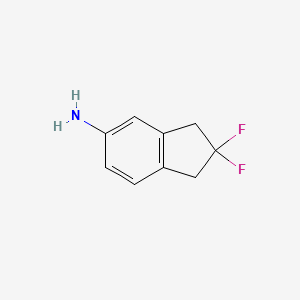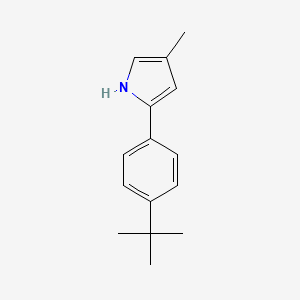
2-(4-(tert-Butyl)phenyl)-4-methyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(tert-Butyl)phenyl)-4-methyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. The presence of the tert-butyl group and the phenyl group attached to the pyrrole ring makes this compound unique and interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)phenyl)-4-methyl-1H-pyrrole can be achieved through several methods. One common method involves the reaction of 4-tert-butylbenzaldehyde with methylamine and an appropriate acid catalyst to form the corresponding Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired pyrrole compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-Butyl)phenyl)-4-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-(tert-Butyl)phenyl)-4-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(tert-Butyl)phenyl)-4-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The presence of the tert-butyl group and the phenyl ring can influence its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Known for its antioxidant properties.
4-tert-Butylbenzyl alcohol: Used as an intermediate in organic synthesis.
2,4,6-Tri-tert-butylphenol: Exhibits similar steric hindrance and electronic effects.
Uniqueness
2-(4-(tert-Butyl)phenyl)-4-methyl-1H-pyrrole stands out due to its unique combination of the pyrrole ring with the tert-butyl and phenyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H19N |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C15H19N/c1-11-9-14(16-10-11)12-5-7-13(8-6-12)15(2,3)4/h5-10,16H,1-4H3 |
InChI Key |
DAKXVNMVMCYWCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate](/img/structure/B11768618.png)
![4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11768630.png)
